molecular formula C9H15ClN2 B019915 4-Isopropylphenylhydrazine hydrochloride CAS No. 118427-29-5

4-Isopropylphenylhydrazine hydrochloride

Cat. No. B019915
M. Wt: 186.68 g/mol
InChI Key: LMFPPUVGWDZXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of 4-Isopropylphenylhydrazine hydrochloride involves several key steps, typically beginning with specific precursors and undergoing reactions like cyclization and oxidation. For instance, synthesis processes can include the cyclization of 4-chlorophenylhydrazine, as seen in the creation of related compounds (Gao Zheng-hu, 2015).

Molecular Structure Analysis

  • The molecular structure of 4-Isopropylphenylhydrazine hydrochloride is characterized by specific intermolecular interactions and bonding patterns. For instance, studies on related compounds have shown structures stabilized by intramolecular hydrogen bonds and other weak interactions, contributing significantly to the compound's stability and properties (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

  • 4-Isopropylphenylhydrazine hydrochloride undergoes various chemical reactions, contributing to its wide range of applications. For example, reactions with different amines or oxidizing agents can yield various products, showing the compound's versatility in chemical synthesis (J. Deruiter et al., 1987).

Physical Properties Analysis

  • The physical properties of 4-Isopropylphenylhydrazine hydrochloride, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. Investigations into related compounds provide insights into factors like solvent effects and reaction conditions that influence these properties (Li Wei-guo, 2012).

Chemical Properties Analysis

  • The chemical properties of 4-Isopropylphenylhydrazine hydrochloride, including reactivity, stability, and interaction with other compounds, are central to its use in various chemical reactions and processes. Studies have explored its reactivity with different chemical groups and the resulting products, highlighting its utility in synthetic chemistry (Saliha Saouli et al., 2020).

Scientific Research Applications

  • High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS)

    • Application Summary : 4-Isopropylphenylhydrazine hydrochloride is used as a reagent in the synthesis of 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP). PPMP is used for the determination of pre-column labeled carbohydrates .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • Preparation of 4-Isopropylphenylhydrazine

    • Application Summary : 4-Isopropylphenylhydrazine hydrochloride may be used in the preparation of 4-isopropylphenylhydrazine .
    • Method of Application : The compound is neutralized with NaOH to prepare 4-isopropylphenylhydrazine .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Also, please be aware that this compound is considered hazardous and should be handled with care. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling this compound .

Also, please be aware that this compound is considered hazardous and should be handled with care. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling this compound .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

(4-propan-2-ylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFPPUVGWDZXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369807
Record name 4-Isopropylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylphenylhydrazine hydrochloride

CAS RN

118427-29-5
Record name 4-Isopropylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(propan-2-yl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylphenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Isopropylphenylhydrazine hydrochloride
Reactant of Route 3
4-Isopropylphenylhydrazine hydrochloride
Reactant of Route 4
4-Isopropylphenylhydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Isopropylphenylhydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Isopropylphenylhydrazine hydrochloride

Citations

For This Compound
28
Citations
P Zhang, Z Wang, M Xie, W Nie, L Huang - Journal of Chromatography B, 2010 - Elsevier
… 4-Isopropylphenylhydrazine hydrochloride (98% purity grade) was purchased from Sigma-Aldrich Co. Ethyl acetoacetate was purchased from Xi’an Reagent Plant (Shaanxi, China). d-…
Number of citations: 45 www.sciencedirect.com
SJ Schmidt, KT Garnes, JR Heys… - Journal of Labelled …, 1991 - Wiley Online Library
(4‐Chloro‐[3‐ 3 H]benzyl) ‐3‐(t‐butylthio)‐a, a‐dimethyl‐5‐(i‐propyl) ‐indole‐2‐propanoic acid (10, MK‐886) was prepared by catalytic tritium/halogen exchange on 1‐(4‐chloro‐3‐…
R Purgatorio, M De Candia, A De Palma, F De Santis… - Molecules, 2018 - mdpi.com
… Finally, compounds 36–39 were synthesized by condensation of 4-isopropylphenylhydrazine hydrochloride with isatins 35a [28] and 35d [29] (Scheme 5), previously prepared through …
Number of citations: 20 www.mdpi.com
C Dong, K Nakamura, T Taniguchi, S Mita… - ACS …, 2018 - ACS Publications
… 4-Isopropylphenylhydrazine hydrochloride also afforded 2r in excellent yield. Furthermore, 2-iodonaphthalene 2u was generated in good yield under these iodination conditions but the …
Number of citations: 22 pubs.acs.org
RP Pandit, YR Lee - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A variety of multisubstituted azopyrazoles were synthesized in good yield from an efficient one‐pot silver trifluoromethanesulfonate (AgOTf)‐catalyzed cascade reaction of α‐diazo‐β‐…
Number of citations: 29 onlinelibrary.wiley.com
YC Xu, JM Schaus, C Walker, J Krushinski… - Journal of medicinal …, 1999 - ACS Publications
… Thus, a mixture of 4-isopropylphenylhydrazine hydrochloride (6c) (1.0 g, 5.37 mmol) and compound 7 (1.5 g, 5.11 mmol) in 50 mL of EtOH was heated to 70 C for 2 h in the presence of …
Number of citations: 31 pubs.acs.org
DW Brown, M Sainsbury… - Journal of Chemical …, 2000 - journals.sagepub.com
Two methyl groups have been introduced into the positions α to the N-atom in 1,2,3,4,4a,5,6,7-octahydrobenzo [d]carbazoles in a ‘one-pot’ procedure; additionally bromination of 1H-2,3,…
Number of citations: 4 journals.sagepub.com
R Purgatorio, N Gambacorta, M Catto, M de Candia… - Molecules, 2020 - mdpi.com
… Compound 18 was synthesized by condensation of 15 with 4-isopropylphenylhydrazine hydrochloride as previously described [19]. Yield: 35%. H-NMR (DMSO-d 6 ) δ 1.14 (d, 6H, Jv = …
Number of citations: 9 www.mdpi.com
S TG, S Subramanian, S Eswaran - Heterocyclic Communications, 2020 - degruyter.com
Emerging bacterial resistance is causing widespread problems for the treatment of various infections. Therefore, the search for antimicrobials is a never-ending task. Hydrazones and …
Number of citations: 15 www.degruyter.com
P Pal, M Fragis, S Dharavath, JW Johnson… - Synthesis, 2022 - thieme-connect.com
Vinyl sulfides accessed via Wittig olefination with thioalkylphosphonium salts are used as aldehyde- or ketone surrogates in Fischer indole reactions. These vinyl sulfides react with …
Number of citations: 3 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.